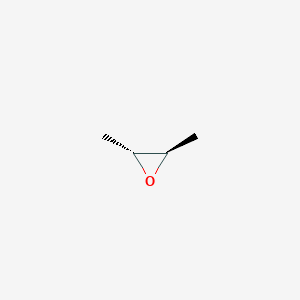

trans-2,3-Dimethyloxirane

Descripción general

Descripción

trans-2,3-Dimethyloxirane: is an organic compound with the molecular formula C₄H₈O . It is a type of oxirane, which is a three-membered cyclic ether. The compound is characterized by the presence of two methyl groups attached to the second and third carbon atoms in a trans configuration. .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Epoxidation of trans-2-Butene: One common method for preparing trans-2,3-Dimethyloxirane involves the epoxidation of trans-2-butene. This reaction typically uses a peracid, such as peracetic acid or m-chloroperbenzoic acid, as the oxidizing agent.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: trans-2,3-Dimethyloxirane can undergo oxidation reactions to form various products. For example, it can be oxidized to form diols or other oxygenated compounds.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: this compound can participate in substitution reactions, where the oxirane ring is opened, and new substituents are introduced.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.

Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution Reagents: Nucleophiles such as water, alcohols, or amines can be used to open the oxirane ring and introduce new substituents.

Major Products Formed:

Diols: Oxidation of this compound can yield diols, such as 2,3-butanediol.

Alcohols: Reduction reactions can produce alcohols, such as 2-butanol.

Substituted Compounds: Substitution reactions can lead to a variety of substituted compounds, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chiroptical Spectroscopy

trans-2,3-Dimethyloxirane serves as an important benchmark in chiroptical spectroscopies due to its small size and relative rigidity. It is extensively used in the evaluation of theoretical models and computational methodologies in the study of molecular structures and vibrational spectra.

- Molecular Structure Analysis : High-level quantum-chemical calculations have been employed to analyze the equilibrium structure and harmonic force fields of this compound. These calculations are critical for accurate predictions in vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra .

- Spectral Benchmarks : The compound's infrared spectra have been utilized to benchmark density functional theory (DFT) approaches against experimental data, aiding in the refinement of computational techniques .

Chemical Reaction Mechanisms

Research has highlighted the role of this compound in various reaction mechanisms, particularly in oxidation processes.

- Oxidation Intermediates : It has been identified as an intermediate in the oxidation of n-butane. Studies utilizing multiplexed photoionization mass spectrometry (MPIMS) have investigated the reaction pathways involving both cis- and trans-isomers of 2,3-dimethyloxirane. The findings revealed complex consumption pathways that necessitate an expansion of submechanisms in chemical kinetics .

- Isomer-Dependent Mechanisms : The isomeric forms exhibit different reactivity profiles during oxidation. The research indicates that the cis-trans isomerization plays a significant role in enabling reaction pathways that would otherwise be restricted by stereochemistry .

Radical Chemistry

The study of radical species derived from this compound has provided insights into its photochemical behavior and stability.

- Paramagnetic Centers : Investigations into the radical cations formed upon low-temperature irradiation show that this compound can undergo transformations that yield paramagnetic centers. These transformations are reversible and depend on temperature variations, indicating dynamic behavior within radical species .

- Photochemical Transformations : The compound's radical forms have been shown to participate in photochemical reactions that lead to cyclization processes. This behavior is significant for understanding radical stabilization and reactivity under different conditions .

Summary Table of Applications

Mecanismo De Acción

Comparación Con Compuestos Similares

cis-2,3-Dimethyloxirane: This isomer has the same molecular formula but with the methyl groups in a cis configuration. It exhibits different reactivity and physical properties compared to the trans isomer.

1,2-Epoxybutane: Another oxirane compound with a different substitution pattern. It has different reactivity and applications.

2,3-Epoxybutane: This compound is similar but lacks the methyl groups, leading to different chemical behavior.

Uniqueness:

Actividad Biológica

trans-2,3-Dimethyloxirane, also known as 1,2-epoxy-3-methylbutane, is an organic compound belonging to the class of epoxides. Its biological activities have garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

This compound possesses a strained three-membered epoxide ring that contributes to its reactivity. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique structure of the oxirane ring, which allows it to interact with biological molecules.

Mechanisms of Action:

- Electrophilic Reactivity : The epoxide ring can act as an electrophile, reacting with nucleophiles such as thiols and amines. This property is critical in understanding its interactions with biomolecules.

- Ring Opening Reactions : In the presence of hydroxide ions (OH^-), this compound can undergo ring-opening reactions leading to the formation of alcohols or diols. The stereochemistry of the compound influences the nature of the products formed during these reactions .

Biological Activity

Research indicates that this compound exhibits various biological activities that are primarily linked to its chemical reactivity:

- Antitumor Activity : Some studies have suggested that epoxides can exhibit cytotoxic effects against cancer cells due to their ability to form covalent bonds with DNA and proteins, leading to cell death .

- Antimicrobial Properties : The compound has been evaluated for its potential antimicrobial activities. Its reactivity may allow it to disrupt microbial cell membranes or inhibit essential cellular processes.

- Neuroprotective Effects : Preliminary findings suggest that certain epoxides may have neuroprotective effects by modulating oxidative stress pathways in neuronal cells.

Synthesis

The synthesis of this compound typically involves the epoxidation of alkenes using peracids or other oxidizing agents. The following table summarizes common synthetic routes:

| Method | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Epoxidation | mCPBA (meta-Chloroperoxybenzoic acid) | 70-85 | Common method for synthesizing epoxides |

| Halohydrin Reaction | Bromohydrin + Base | 60-75 | Requires subsequent dehydrohalogenation |

| Direct Oxidation | Hydrogen peroxide + Alkene | 50-65 | Less selective; may lead to by-products |

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Cytotoxicity Assessment :

-

Antimicrobial Testing :

- In vitro tests demonstrated that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity.

- Neuroprotective Studies :

Propiedades

IUPAC Name |

(2R,3R)-2,3-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKWPLDPFFDJP-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21490-63-1 | |

| Record name | trans-2,3-dimethyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.